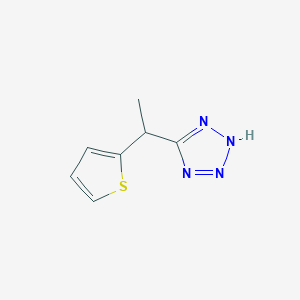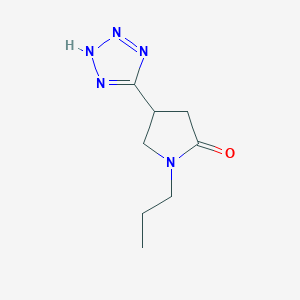
5-(1-thiophen-2-ylethyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-thiophen-2-ylethyl)-2H-tetrazole is a heterocyclic compound that features a thiophene ring and a tetrazole ring The thiophene ring is a five-membered ring containing one sulfur atom, while the tetrazole ring is a five-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-thiophen-2-ylethyl)-2H-tetrazole typically involves the reaction of thiophene derivatives with azide compounds. One common method is the cycloaddition reaction between a thiophene-containing alkyne and an azide, forming the tetrazole ring. This reaction is often carried out under mild conditions, such as room temperature, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
5-(1-thiophen-2-ylethyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Both the thiophene and tetrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Halogenated thiophene and tetrazole derivatives.
科学的研究の応用
5-(1-thiophen-2-ylethyl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 5-(1-thiophen-2-ylethyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Tetrazole derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring structure.
Uniqueness
5-(1-thiophen-2-ylethyl)-2H-tetrazole is unique due to the combination of the thiophene and tetrazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-(1-thiophen-2-ylethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-5(6-3-2-4-12-6)7-8-10-11-9-7/h2-5H,1H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXHAODAXHAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Chlorothiophen-2-yl)methyl]-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea](/img/structure/B6978331.png)
![3-[1-[Methyl-[(1-methyltriazol-4-yl)methyl]amino]ethyl]benzonitrile](/img/structure/B6978339.png)
![N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine](/img/structure/B6978344.png)
![4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B6978365.png)
![3-[1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]ethyl]benzonitrile](/img/structure/B6978370.png)
![2-(1-methoxycyclobutyl)-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B6978376.png)
![Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate](/img/structure/B6978379.png)
![Potassium;2-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl-prop-2-enylamino]acetate](/img/structure/B6978385.png)
![potassium;2-[benzyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6978395.png)
![potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate](/img/structure/B6978408.png)
![5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole](/img/structure/B6978421.png)

![5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole](/img/structure/B6978439.png)

